molecular formula C17H13ClN4O4 B13421761 N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine CAS No. 61198-00-3

N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine

Cat. No.: B13421761
CAS No.: 61198-00-3
M. Wt: 372.8 g/mol
InChI Key: CWKDVPRCCDFZMR-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro group, and a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine typically involves multiple steps:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Glycine Moiety: This final step involves the coupling of glycine to the benzodiazepine core, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, forming nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield an amino derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of novel benzodiazepine derivatives with potential therapeutic applications.

Biology:

    Receptor Studies: Used in studies to understand the binding and activity of benzodiazepine receptors in the brain.

Medicine:

    Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.

Industry:

    Drug Development: Potential use in the development of new medications targeting central nervous system disorders.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Nitrazepam: Contains a nitro group and is used for its hypnotic effects.

    Chlordiazepoxide: Contains a chlorophenyl group and is used for its anxiolytic properties.

Uniqueness: N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine is unique due to the combination of its chlorophenyl, nitro, and glycine groups, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

61198-00-3

Molecular Formula

C17H13ClN4O4

Molecular Weight

372.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-ylidene]amino]acetic acid

InChI

InChI=1S/C17H13ClN4O4/c18-13-4-2-1-3-11(13)17-12-7-10(22(25)26)5-6-14(12)21-15(8-20-17)19-9-16(23)24/h1-7H,8-9H2,(H,19,21)(H,23,24)

InChI Key

CWKDVPRCCDFZMR-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCC(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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